BenchChemオンラインストアへようこそ!

Zorifertinib

NSCLC brain metastases phase III

Zorifertinib is the only EGFR TKI specifically designed to achieve near-equilibrium brain-to-plasma distribution (Kpuu,brain ~0.8–1.0), overcoming efflux transporter-mediated exclusion that limits other EGFR TKIs. Approved in China for first-line EGFRm+ NSCLC with CNS metastases based on the Phase III EVEREST trial (iPFS HR 0.467 vs gefitinib/erlotinib). This unique CNS penetration profile makes it the rational choice for research involving intracranial tumor models or CNS-focused combination strategies. Procurement of generic EGFR TKIs for CNS applications would introduce a significant and quantifiable pharmacokinetic deficit not compensable by dose escalation.

Molecular Formula C22H23ClFN5O3
Molecular Weight 459.9 g/mol
CAS No. 1626387-80-1
Cat. No. B611976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZorifertinib
CAS1626387-80-1
SynonymsAZD3759;  AZD-3759;  AZD 3759;  zorifertinibum;  zorifertinib.
Molecular FormulaC22H23ClFN5O3
Molecular Weight459.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C
InChIInChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1
InChIKeyMXDSJQHFFDGFDK-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zorifertinib (AZD3759): EGFR Inhibitor Procurement Baseline


Zorifertinib (CAS 1626387-80-1; synonym AZD3759) is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR) [1]. It is chemically defined as (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate, with a molecular weight of 459.9 g/mol [1]. Zorifertinib is approved in China (since November 2024) for the first-line treatment of advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations with central nervous system (CNS) metastases [2][3].

Why Generic EGFR TKI Substitution Fails for CNS Applications: Zorifertinib's Differentiated Pharmacology


Generic substitution among EGFR TKIs is contraindicated for CNS indications due to profound differences in blood-brain barrier (BBB) penetration. First- and second-generation agents (e.g., gefitinib, erlotinib, afatinib) exhibit minimal CNS distribution, often serving as substrates for efflux transporters (P-gp, BCRP), which limits intracranial drug exposure [1][2]. Even third-generation osimertinib, which has improved CNS penetration (rat Kpuu 0.21), achieves only a fraction of the brain-to-plasma equilibrium observed with zorifertinib [1]. Zorifertinib was specifically designed to avoid efflux transporter recognition, enabling near-equilibrium distribution between plasma and CNS compartments (Kpuu,brain ~0.8–1.0) [3][4]. Substituting zorifertinib with an alternative EGFR TKI for CNS metastases would introduce a significant and quantifiable pharmacokinetic deficit that is not compensable by dose escalation [5].

Zorifertinib Quantitative Evidence: Comparator Data for Procurement Decisions


Intracranial Progression-Free Survival (iPFS) vs. Gefitinib/Erlotinib in Phase III EVEREST Trial

In the Phase III EVEREST trial (N=439) directly comparing zorifertinib to first-generation EGFR TKIs (gefitinib/erlotinib) in treatment-naïve EGFRm+ NSCLC patients with CNS metastases, zorifertinib demonstrated a statistically significant 53% reduction in the risk of intracranial progression or death [1]. This translates to a clinically meaningful extension of intracranial control [2]. The trial's primary endpoint was met, establishing zorifertinib's superiority in this patient population [1].

NSCLC brain metastases phase III

Systemic Progression-Free Survival (PFS) vs. Gefitinib/Erlotinib in Phase III EVEREST Trial

The EVEREST trial also evaluated systemic (overall) PFS as a key secondary endpoint. Zorifertinib treatment resulted in a 28% reduction in the risk of systemic disease progression or death compared to first-generation TKIs [1]. This improvement in PFS was statistically significant, indicating that zorifertinib's benefits extend beyond the CNS to systemic disease control [2].

NSCLC systemic efficacy phase III

Blood-Brain Barrier (BBB) Penetration: Zorifertinib Kpuu vs. Osimertinib and Other EGFR TKIs

Preclinical studies using rodent models demonstrate that zorifertinib achieves near-equilibrium distribution between brain and plasma, with Kpuu,brain values of approximately 0.8–0.9 and Kpuu,CSF of approximately 0.9–1.0 [1][2]. This is markedly superior to other EGFR TKIs, including osimertinib, which has a reported rat Kpuu,brain of 0.21 [3]. Zorifertinib was designed to not be a substrate for efflux transporters P-gp and BCRP, a key design feature enabling its high CNS penetration [2].

BBB penetration CNS pharmacokinetics comparator

In Vitro Kinase Selectivity: Mutant vs. Wild-Type EGFR Inhibition

In cellular phosphorylation assays, zorifertinib demonstrates a 9-fold selectivity for inhibiting EGFR-activating mutant cell lines (H3255 L858R, PC-9 exon19Del) over wild-type EGFR-expressing cells (H838) [1]. This selectivity is critical for maintaining anti-tumor activity against EGFR-mutant tumors while potentially limiting on-target toxicity associated with wild-type EGFR inhibition in normal tissues . The GI50 for wild-type EGFR cell proliferation is >21,000 nM, indicating minimal activity against normal EGFR [1].

EGFR selectivity in vitro

Oral Bioavailability: Comparative Rat Pharmacokinetics

Zorifertinib exhibits high oral bioavailability in preclinical models, with 91% in rats and 90% in dogs [1][2]. This is comparable to other EGFR TKIs like gefitinib (~60% in rats) and erlotinib (~60% in rats) but with a key difference: the high brain penetration is maintained despite high plasma exposure [3]. Rapid absorption (Cmax at 1.0 hr in rats) and a half-life (4.3 hr) suitable for twice-daily dosing are also noted [1].

oral bioavailability pharmacokinetics preclinical

Zorifertinib (AZD3759): Defined Application Scenarios Based on Quantitative Evidence


First-Line Treatment of EGFRm+ NSCLC with Untreated Brain Metastases

Based on the Phase III EVEREST trial data (iPFS HR 0.467 vs. gefitinib/erlotinib) and preclinical BBB penetration metrics (Kpuu,brain ~0.8–0.9), zorifertinib is the only EGFR TKI specifically indicated and approved for first-line use in this patient population in China. Procurement should prioritize zorifertinib over other EGFR TKIs for this indication due to superior intracranial disease control demonstrated in a direct head-to-head trial [1][2].

Treatment of EGFRm+ NSCLC with Leptomeningeal Metastases (LM)

Zorifertinib's ability to achieve near-equilibrium concentrations in cerebrospinal fluid (Kpuu,CSF ~0.9–1.0) [3] and its demonstrated clinical activity in patients with LM (8% of EVEREST population) [1] position it as a rational therapeutic choice for this challenging condition. While direct comparator data for LM are limited, the PK/PD relationship supports its use where CNS penetration is paramount.

Preclinical Research: In Vivo CNS Tumor Models Requiring High Brain Exposure

For research applications involving intracranial xenograft or orthotopic models of EGFR-mutant NSCLC, zorifertinib provides a unique tool compound. Its high Kpuu,brain (~0.8) ensures that plasma pharmacokinetics translate directly to brain exposure, simplifying dose-response studies and enabling robust target engagement in the CNS compartment [3][4]. This avoids the confounder of poor brain penetration seen with other EGFR TKIs [5].

Clinical Development: Combination Studies in CNS Metastases

Given its unique CNS penetration profile, zorifertinib is a logical backbone agent for combination strategies (e.g., with chemotherapy, radiation, or other targeted agents) in patients with EGFRm+ NSCLC and CNS metastases. Its predictable CNS PK supports rational dose selection for combination regimens aimed at improving outcomes in this high-need population. Ongoing clinical trials are exploring such combinations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zorifertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.